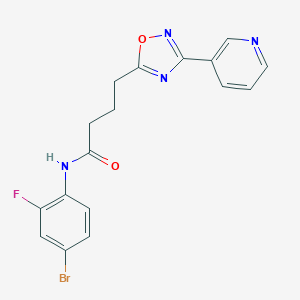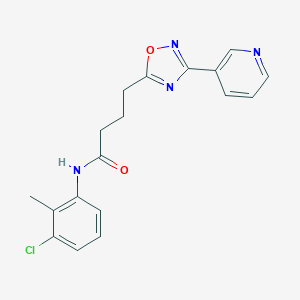![molecular formula C12H10Br2N4O2 B277169 N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide, also known as DBTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazole family and has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound has also been found to be effective against drug-resistant strains of microorganisms. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound, which can provide insights into the development of new antibiotics and anticancer drugs. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the potential use of this compound as a catalyst in organic reactions can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has antimicrobial, antifungal, and anticancer properties and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is an important compound in the field of scientific research and has the potential to contribute to the development of new drugs and the study of biological pathways.
Méthodes De Synthèse
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide can be synthesized by reacting 3,5-dibromo-1H-1,2,4-triazole with N-(4-aminophenyl)acetamide in the presence of acetic anhydride. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide has been used in various scientific research applications, such as in the development of new drugs and in the study of biological pathways. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C12H10Br2N4O2 |
|---|---|
Poids moléculaire |
402.04 g/mol |
Nom IUPAC |
N-[4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-7(19)15-9-4-2-8(3-5-9)10(20)6-18-12(14)16-11(13)17-18/h2-5H,6H2,1H3,(H,15,19) |
Clé InChI |
GRBIXJCUDDMPEA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
